Butirosamine
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Overview
Description
Butirosamine is a biochemical.
Scientific Research Applications
Carcinogenicity in Urinary Bladder
- Rat models using N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a compound related to butirosamine, have been instrumental in studying carcinogenesis in the urinary bladder. Alterations in genes like p53 and H-ras were observed, which are similar to those in human urinary bladder carcinomas, suggesting that BBN-induced rat carcinomas can be a model for human bladder cancer research (Masui et al., 1994).
Sex Differences in Carcinogen Response
- Research has shown that there is a significant difference in the development of bladder tumors between male and female mice when exposed to BBN. This sex-based variation in susceptibility to tumor induction is influenced by hormonal modifications, which can be neutralized through castration or testosterone treatment (Bertram & Craig, 1972).
Promoting Activities in Carcinogenesis
- BBN's role in promoting urinary bladder carcinogenesis has been evaluated. Studies have found that substances like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) significantly increased bladder lesions when administered following BBN initiation, demonstrating their promoting activity in carcinogenesis (Imaida et al., 1983).
Urothelial Chemical Carcinogenesis
- BBN is recognized as a primary urothelial chemical carcinogen in research due to its ability to induce a spectrum of urothelial lesions similar to those in humans. It's used for studying urinary bladder carcinogenesis and evaluating new therapeutic strategies (Vasconcelos-Nóbrega et al., 2012).
Metabolite Analysis in Bladder Cancer
- The urinary level of BBN metabolites, such as N-butyl-N-(3-carboxypropyl) nitrosamine (BCPN), has been a critical parameter in the study of bladder cancer. Analytical techniques like GC/MS have been employed to detect these metabolites and understand their role in carcinogenesis (Hsieh et al., 2011).
In Vitro Neoplastic Transformation
- BBN and its derivatives have been used to induce neoplastic transformation of epithelial cells of rat urinary bladder in vitro, providing a model for studying bladder carcinogenesis at the cellular level (Hashimoto & Kitagawa, 1974).
properties
CAS RN |
50474-68-5 |
---|---|
Product Name |
Butirosamine |
Molecular Formula |
C16H33N5O8 |
Molecular Weight |
423.46 g/mol |
IUPAC Name |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C16H33N5O8/c17-2-1-7(22)15(27)21-6-3-5(19)14(13(26)10(6)23)29-16-9(20)12(25)11(24)8(4-18)28-16/h5-14,16,22-26H,1-4,17-20H2,(H,21,27) |
InChI Key |
HBJPTJYMDQDYRR-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)O)OC2C(C(C(C(O2)CN)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)O)OC2C(C(C(C(O2)CN)O)O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Butirosamine; Z-1159-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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